molecular formula C18H26N4O3 B7187926 N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide

Cat. No.: B7187926
M. Wt: 346.4 g/mol
InChI Key: GMQFHEGDAOVHMO-UHFFFAOYSA-N
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Description

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazepane ring, a tert-butylcarbamoyl group, and a phenyl group. Its chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-12-10-15(23)19-8-9-22(12)17(25)20-14-7-5-6-13(11-14)16(24)21-18(2,3)4/h5-7,11-12H,8-10H2,1-4H3,(H,19,23)(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFHEGDAOVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the diazepane ring. The tert-butylcarbamoyl group is introduced through a reaction with tert-butyl isocyanate, and the phenyl group is added via a substitution reaction. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the diazepane ring or other functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Molecular docking and dynamics studies have provided insights into its binding modes and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole: This compound shares the tert-butylcarbamoyl group and phenyl moiety but differs in its core structure, which includes an indole ring.

    Ingliforib: A known inhibitor with a similar functional group arrangement but different overall structure.

Uniqueness

N-[3-(tert-butylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and the presence of the diazepane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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